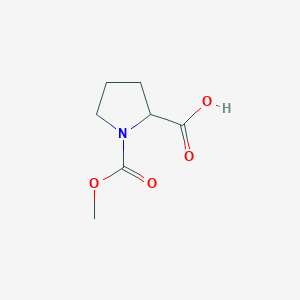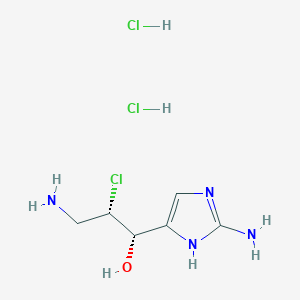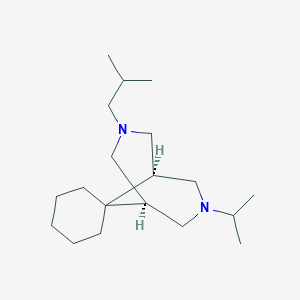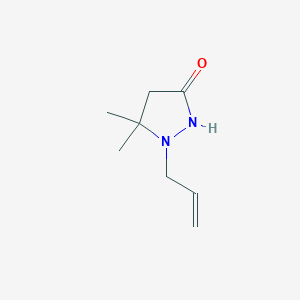
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various research fields. This compound is also known as DPPZ and has a molecular formula of C9H14N2O. DPPZ is a pyrazolidinone derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
DPPZ has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. DPPZ has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
DPPZ has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. DPPZ has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In addition, DPPZ has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPZ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. DPPZ has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DPPZ is its low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on DPPZ. One area of interest is the development of novel cancer therapies using DPPZ. Researchers are also investigating the potential use of DPPZ in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of DPPZ in other areas of research, such as materials science and catalysis.
In conclusion, 5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one is a chemical compound that has shown promising results in scientific research. Its potential applications in various research fields make it an exciting area of study for researchers. With continued research, DPPZ may prove to be a valuable tool in the development of novel therapies for cancer and neurodegenerative diseases.
Métodos De Síntesis
DPPZ can be synthesized using various methods, including the reaction of 2,3-dimethylpyrazine with acrylonitrile, followed by hydrogenation and cyclization. Another method involves the reaction of 2,3-dimethylpyrazine with ethyl acrylate, followed by hydrogenation and cyclization. Both methods result in the formation of DPPZ, which can be purified and used for further research.
Aplicaciones Científicas De Investigación
DPPZ has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. DPPZ has been shown to have anticancer properties and has been used in the development of novel cancer therapies. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
131390-87-9 |
|---|---|
Nombre del producto |
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one |
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
5,5-dimethyl-1-prop-2-enylpyrazolidin-3-one |
InChI |
InChI=1S/C8H14N2O/c1-4-5-10-8(2,3)6-7(11)9-10/h4H,1,5-6H2,2-3H3,(H,9,11) |
Clave InChI |
AVVAAVLMDVFMEZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NN1CC=C)C |
SMILES canónico |
CC1(CC(=O)NN1CC=C)C |
Sinónimos |
3-Pyrazolidinone, 5,5-dimethyl-1-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
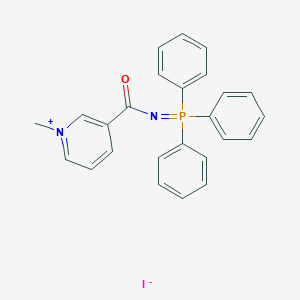

![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
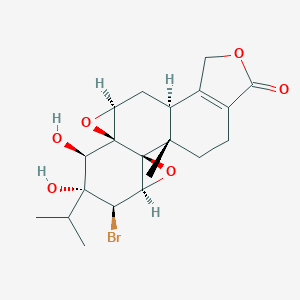
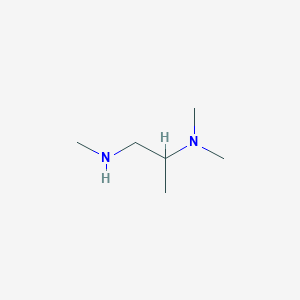
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)

